molecular formula C8H8BNO2 B132104 Indole-6-boronic acid CAS No. 147621-18-9

Indole-6-boronic acid

Cat. No. B132104
M. Wt: 160.97 g/mol
InChI Key: ZVMHOIWRCCZGPZ-UHFFFAOYSA-N
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Description

Indole-6-boronic acid is a chemical compound that is part of a broader class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other Lewis bases. This property makes them particularly useful in the field of supramolecular chemistry and in the development of sensors and separation materials. Indole-6-boronic acid, while not explicitly mentioned in the provided papers, can be inferred to share similar reactivity and applications as its close relative, 5-indolylboronic acid, which is discussed in the context of forming boronic esters with sugars in water .

Synthesis Analysis

The synthesis of indole derivatives can involve boronic acids as key intermediates or catalysts. For instance, boronic acid was used to catalyze a three-component reaction for the synthesis of α-sulfanyl-substituted indole-3-acetic acids, demonstrating the role of boronic acids in facilitating the formation of indole derivatives . Additionally, indole substituted twistane-like derivatives were synthesized from a reaction involving 2-quinonyl boronic acid, indicating the versatility of boronic acids in the synthesis of complex indole structures .

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex and diverse. For example, a novel heterocyclic compound synthesized from the reaction of indole with cyclohexanone in the presence of a Lewis acid, boron trifluoride diethyl etherate, was characterized by NMR and X-ray crystal structure analysis . This highlights the potential for indole-6-boronic acid to form structurally interesting compounds, although the specific molecular structure of indole-6-boronic acid is not detailed in the provided papers.

Chemical Reactions Analysis

Indole boronic acids participate in a variety of chemical reactions. The reversible formation of boronic esters with reducing sugars in water is a key reaction for 5-indolylboronic acid, which forms stronger Lewis acid boronates upon esterification . This reaction is significant as it can be monitored by fluorescence or 11B NMR spectroscopy and shows selectivity for oligosaccharides, which may also be relevant for indole-6-boronic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole boronic acids can be influenced by their interactions with other molecules. The binding constants for sugar-boronates of 5-indolylboronic acid increase with the chain length of maltodextrins, suggesting that the physical properties such as solubility and stability in water can be modulated by complex formation . The acceleration of product formation in the synthesis of α-sulfanyl-substituted indole-3-acetic acids by boronic acid catalysis indicates that the chemical reactivity of indole boronic acids can be significantly enhanced in the presence of suitable catalysts or promoters .

Scientific Research Applications

Synthesis and Chemical Reactions

Indole-6-boronic acid and its derivatives are primarily utilized in complex organic synthesis processes. For instance, indole substituted twistane-like derivatives were synthesized through a reaction involving 2-quinonyl boronic acid, leading to caged systems upon oxidation. This process highlights boronic acid's role in enabling site-selective conjugate additions and cycloadditions in heteroaromatic systems (Rojas-Martín et al., 2013). Similarly, α-sulfanyl-substituted indole-3-acetic acids were synthesized using boronic acid to catalyze a three-component reaction, showcasing its ability to activate α-hydroxy groups in carboxylic acid intermediates for faster product formation (Das et al., 2017).

Electroanalytical Applications

A study demonstrated the use of a boron-doped diamond electrode for the electroanalytical determination of indole-3-acetic acid phytohormone, highlighting boron's role in enhancing electroanalytical methodologies for compound detection (Yardım & Erez, 2010).

Boron-Containing Indole Mimics

Research on "fused" BN indoles, boron-containing indole mimics, revealed their unique geometric structure and electronic properties. These mimics possess optoelectronic properties distinct from natural indoles, offering new avenues for material science and organic electronics applications (Abbey et al., 2011).

Catalysis and Compound Synthesis

Several studies have focused on using boronic acid derivatives in catalysis, such as in the Rhodium-catalyzed C–H arylation of indoles with aryl boronic acids, revealing the potential of these compounds in facilitating complex chemical transformations with high yield and selectivity (Wang et al., 2015).

Sensor Development

Boronic acid's role in sensor technology, particularly in the development of selective fluorescent chemosensors, has been explored. These sensors are used for detecting carbohydrates and bioactive substances, indicating boronic acid's significant potential in bioanalytical and diagnostic applications (Huang et al., 2012).

Safety And Hazards

Indole-6-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray. In case of contact with skin or eyes, wash off immediately with plenty of water .

Future Directions

The future of Indole-6-boronic acid and other boronic acids lies in their potential applications in various chemical reactions. For instance, the Suzuki-Miyaura coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond-forming reactions to date . Improving atom economy, ease of preparation, and reducing their cost will be key features of any new developments .

properties

IUPAC Name

1H-indol-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMHOIWRCCZGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=CN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376809
Record name Indole-6-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole-6-boronic acid

CAS RN

147621-18-9
Record name Indole-6-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indol-6-ylboronic acid
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Synthesis routes and methods I

Procedure details

A solution of 6-Bromo-1H-indole (1.5 g, 7.65 mmol) in THF (10 mL) was added dropwise to a suspension of potassium hydride (0.31 g, 7.65 mmol) in THF at 0° C. After fifteen minutes at 0° C., the solution was cooled to -78° C. and a t-butyl lithium solution (1.7 M in pentane, 9.0 mL, 15.3 mmol) was added dropwise via syringe while maintaining a temperature below −55° C. After 15 minutes, the solution was cooled to −78° C. and treated with a tributyl borate (4.14 mL, 15.3 mmol). The solution was stirred at −78° C. for 2 hours and then allowed to warm to −10° C. The solution was the added 75 mL of 1 M HCl, warmed to room temperature and separated. The aqueous phase was extracted with diethyl ether (3×75 mL) and the combined organics were extracted with 1 M NaOH (4×40 mL). The aqueous layers were combined, adjusted to pH ˜2 with 6 M HCl and extracted with diethyl ether (4×50 mL). The combined organic layers were washed with brine (20 mL), dried (MgSO4), filtred and concentrated. The concentrate was purified by flash chromatography on silica gel using 3.5-5% methanol/dichloromethane to give 838 mg (68% yield) of the desired product. MS (ESI(+)) m/e 161 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
4.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four
Yield
68%

Synthesis routes and methods II

Procedure details

A solution of 6-bromoindole (200 mg, 1.02 mmol) in anhydrous ether (4 mL), at −78° C., is treated dropwise with tert-butyllithium (1.7 M solution in pentane, 2 mL, 3.4 mmol). After stirring for 30 minutes the mixture is treated dropwise with tributyl borate (0.822 mL, 3.06 mmol) and allowed to warm up to room temperature. After stirring overnight the reaction mixture is diluted with ether, and this mixture is added in portions to phosphoric acid (15 mL, 1M), stirred for 30 minutes and extracted three times with ether (20 mL). The combined extracts are extracted three times with sodium hydroxide solution (20 mL, 1N). The combined sodium hydroxide extracts are acidified with phosphoric acid (1 M) to pH=2, extracted with ether. The combined ether extracts are washed with brine, dried over sodium sulfate and concentrated to obtain 1H-indol-6-yl-boronic acid [Intermediate (77)] as a solid, which is used for the next step without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.822 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a suspension of sodium hydride (130 mg, 5.41 mmol) in anhydrous tetrahydrofuran (20 mL) was added 6-bromoindole (973 mg, 4.96 mmol) (prepared according to W. A. Ayer et al., Tetrahedron 84(14):2919-2924 (1992)) at 0° C. After 15 min. of stirring at 0° C., the reaction was cooled to −78° C., and tert-butyllithium (10.2 mmol, 1.7 M in hexane) (Aldrich) was added dropwise (a white precipitate immediately formed). After 10 min. tri-n-butylborate (2.75 mL, 10.2 mmol) (Aldrich) was added dropwise. The reaction was allowed to warm to room temperature slowly, then the suspension was poured into an ice cold solution of 1N HCl. The organic phase was separated, and the aqueous phase was washed with ether. The combined organic extracts were extracted with 1N NaOH (3×25 mL), and the combined alkaline extracts were acidified to pH 1 with 1N HCl. The product was then extracted with ether, and the combined ether layers were dried over magnesium sulfate and concentrated in vacuo to yield a brownish solid. The product was recrystallized from boiling water to yield 412 mg (50%) white crystals.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
973 mg
Type
reactant
Reaction Step Two
Quantity
10.2 mmol
Type
reactant
Reaction Step Three
Quantity
2.75 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
50%

Synthesis routes and methods IV

Procedure details

To a suspension of potassium hydride (35% oil dispersion, 0.84 g, 7.33 mmol) in THF (10 mL) at 0° C. was added a solution 6-bromoindole (1.43 g, 7.20 mmol) in THF (6 mL). The reaction mixture was stirred for 15 min at 0° C., then cooled to -78° C. and t-butyllithium solution (1.7M in pentance, 14.6 mmol) was added quickly dropwise. After stirring for 20 min. at -78° C., a solution of tri-n-butyl borate (3.94 mL, 14.6 mmol) in THF (4 mL) was added quickly. The reaction mixture was stirred for 1 hour at -78° C. and 2hours at 0° C. The reaction was quenched by addition of 1N aqueous HCl (15 mL) and stirring for 30 min at 0° C. The reaction mixture was partitioned between H2O and ether. The aqueous phase was extracted 3 times with ether. The combined ethereal extracts where washed 3 times with cold 1N aqueous NaOH, and then discarded. The basic aqueous extracts where acidified with 1N aqueous HCl and extracted 3 times with ether. The combined organic layers where dried over Na2SO4, filtered, and concentrated in vacuo to give 6-indolylboronic acid (0.86 g) which was used without further purification.
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
14.6 mmol
Type
reactant
Reaction Step Three
Quantity
3.94 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
KM Zabiulla, P Ranjan, A Ranganatham… - … Evaluations and In … - papers.ssrn.com
… The reaction conditions were optimized by taking an equimolar ratio of indole-6-boronic acid (15) and pyrazole derivative (4a) under 1,4-dixoane and water mixture in the ratio of 8:2 (…
Number of citations: 0 papers.ssrn.com
R Satou, M Izumikawa, Y Katsuyama, M Matsui… - The Journal of …, 2014 - nature.com
… One hundred and sixty milligrams of indole-6-boronic acid, 90 mg of dimethylallylbromide, 930 mg of K 2 CO 3 and 54 mg of Pd 2 (dba 3 ) were dissolved in 10 ml of tetrahydrofuran and …
Number of citations: 10 www.nature.com
CA Fleckenstein, H Plenio - Chemistry–A European Journal, 2008 - Wiley Online Library
… With our newly developed reaction protocol (Table 4), catalyst loadings of only 0.05 mol % [Pd/4] are sufficient to couple indole-6-boronic acid with N-heterocyclic aryl chlorides such as …
G Liang, H Wang, H Chong, S Cheng… - Organic & …, 2016 - pubs.rsc.org
… In general, the Suzuki–Miyaura cross-coupling reaction was used to synthesize the bisindole core by condensation of 6-bromoindole with indole-6-boronic acid. Both indole rings were …
Number of citations: 4 pubs.rsc.org
DJF Dudek, M Gaik, A Gondela, K Jakubiec, A Kitlińska… - researchgate.net
Energy and biomass production in cancer cell is largely supported by aerobic glycolysis in what is called the “Warburg effect”. The process is regulated by key enzymes among which …
Number of citations: 0 www.researchgate.net
G Zhou, V Sofiyev, H Kaur, BA Snyder… - Journal of Medicinal …, 2014 - ACS Publications
… To a solution of indole-6-boronic acid (274 mg, 1.7 mmol) and compound 4 (516 mg, 1.5 mmol) in THF (15 mL) was added Pd(PPh 3 ) 4 (87.2 mg, 0.075 mmol), followed by K 2 CO 3 (…
Number of citations: 29 pubs.acs.org
G Zhou, D Wu, B Snyder, RG Ptak, H Kaur… - Journal of medicinal …, 2011 - ACS Publications
Nonpeptide inhibition of fusion remains an important goal in anti-HIV research, due to its potential for low cost prophylaxis or prevention of cell–cell transmission of the virus. We report …
Number of citations: 95 pubs.acs.org
BBH Pappin - 2015 - research-repository.griffith.edu.au
Boron-polyol interactions are of fundamental importance to human health [1], plant growth [2] and quorum sensing among certain bacteria [3]. Such diversity is perhaps not surprising …
KI Dubicki - 2021 - era.library.ualberta.ca
Miyaura reaction in organic solvent, very little research has been completed to investigate this mechanism or kinetic properties in aqueous solvent. Due to properties of the Suzuki-…
Number of citations: 2 era.library.ualberta.ca
S Nizalapur, Ö Kimyon, NN Biswas… - Organic & …, 2016 - pubs.rsc.org
… Attempts to couple 9 with 3-cyanophenyl boronic acid, indole-6-boronic acid and 4-pyridylboronic acid were unsuccessful and corresponding N-arylisatins were not formed. In an …
Number of citations: 32 pubs.rsc.org

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